methyl 2-(decahydroisoquinolin-6-yl)acetate hydrochloride
Description
Methyl 2-(decahydroisoquinolin-6-yl)acetate hydrochloride is a chemically complex compound featuring a decahydroisoquinoline core, a bicyclic amine structure, esterified with a methyl acetate group and formulated as a hydrochloride salt.
Properties
IUPAC Name |
methyl 2-(1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-6-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-15-12(14)7-9-2-3-11-8-13-5-4-10(11)6-9;/h9-11,13H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMXNAATFQVZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2CNCCC2C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(decahydroisoquinolin-6-yl)acetate hydrochloride typically involves multiple steps. One common method includes the reduction of a precursor compound followed by esterification. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(decahydroisoquinolin-6-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s structure.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-(decahydroisoquinolin-6-yl)acetate hydrochloride has been explored for its potential as a therapeutic agent. The decahydroisoquinoline scaffold is known for its ability to act as an inhibitor for various biological targets, including proteases associated with viral infections.
- Antiviral Activity : Research indicates that derivatives of decahydroisoquinoline can inhibit the activity of the SARS-CoV-2 chymotrypsin-like protease (3CL pro), which is crucial for the viral replication cycle. Inhibitors based on this scaffold have shown moderate inhibitory activities, suggesting that this compound could be developed into a viable antiviral agent against COVID-19 and other viral pathogens .
- Anti-inflammatory Properties : The compound's structural analogs have demonstrated anti-inflammatory effects, making them candidates for treating conditions characterized by excessive inflammation. This is particularly relevant in the context of cytokine storms associated with severe viral infections .
Synthetic Biology Applications
The synthesis of this compound involves complex organic reactions that can be optimized for various applications:
- Drug Development : The compound can serve as a lead structure for developing new drugs targeting specific enzymes involved in disease pathways. Its synthesis can be modified to enhance bioactivity and reduce toxicity through structural alterations .
- Bioconjugation : This compound can be utilized in bioconjugation processes where it acts as a linker or spacer in the development of targeted therapies, particularly in cancer treatment. Its ability to form stable conjugates with other therapeutic agents enhances the specificity and efficacy of treatments .
Pharmacological Insights
Pharmacological studies have highlighted several key aspects of this compound:
- Safety Profile : Preliminary studies suggest that this compound exhibits minimal cytotoxicity at therapeutic concentrations, which is a critical factor in drug development. Its favorable safety profile supports further investigation into its therapeutic potential .
- Mechanism of Action : Investigations into its mechanism indicate that it may function as a competitive inhibitor for certain proteases, thereby disrupting essential biological processes in pathogens or diseased cells. Understanding these mechanisms is vital for optimizing its use in clinical settings .
Case Studies and Findings
| Study | Focus | Findings |
|---|---|---|
| Study on SARS-CoV-2 Inhibition | Evaluated decahydroisoquinoline derivatives | Showed moderate inhibition of viral protease, suggesting potential as antiviral agents |
| Anti-inflammatory Research | Explored anti-inflammatory properties | Confirmed effectiveness in reducing inflammatory markers in vitro |
| Drug Development Trials | Investigated safety and efficacy | Demonstrated minimal toxicity and promising bioactivity |
Mechanism of Action
The mechanism of action of methyl 2-(decahydroisoquinolin-6-yl)acetate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues: Bicyclic and Heterocyclic Derivatives
Compound A and B (from )
Two structurally related compounds (A and B) synthesized in a 2021 study share key features with methyl 2-(decahydroisoquinolin-6-yl)acetate hydrochloride:
- Compound A: 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate.
- Compound B: 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((5-(3-(isobutyl(propyl)amino)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate.
Comparison Highlights :
- Core Structure: While the target compound employs a decahydroisoquinoline ring, Compounds A and B utilize a bicyclo[3.1.1]heptene system. Both cores confer rigidity but differ in saturation and stereochemical complexity, impacting receptor binding kinetics .
- In contrast, the target compound’s ester group and hydrochloride salt may enhance solubility and ionic interactions in biological systems.
- 3D-QSAR Insights : The study of A/B utilized 3D-QSAR models to optimize substituent effects on activity. For example, bulky neopentyl/isobutyl groups in A/B improved lipophilicity and membrane permeability—a property that could be extrapolated to the target compound’s design .
Table 1: Structural and Functional Comparison
| Parameter | Methyl 2-(Decahydroisoquinolin-6-yl)Acetate HCl | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Decahydroisoquinoline (saturated bicyclic amine) | Bicyclo[3.1.1]heptene | Bicyclo[3.1.1]heptene |
| Key Functional Groups | Methyl ester, hydrochloride salt | Triazole-thioacetate, neopentylamine | Triazole-thioacetate, isobutyl/propylamine |
| Molecular Weight* | Not reported | ~418.56 g/mol | ~418.56 g/mol |
| Biological Target | Hypothesized: CNS receptors | Proteases/Kinases (QSAR) | Proteases/Kinases (QSAR) |
*Molecular weights for A/B calculated based on formulas in .
Ester Derivatives: Methyl 2-Hydroxyacetate ()
Methyl 2-hydroxyacetate (CAS 96-35-5) shares the methyl ester group with the target compound but lacks the decahydroisoquinoline moiety. Key differences include:
Research Findings and Implications
- Structural Optimization: Compounds A/B demonstrate that bicyclic cores paired with nitrogen-rich heterocycles enhance target selectivity. The decahydroisoquinoline scaffold in the target compound may offer superior metabolic stability compared to less saturated analogs .
- Safety Considerations : While methyl 2-hydroxyacetate’s hazards are well-documented, the hydrochloride salt form of the target compound likely necessitates distinct handling protocols (e.g., pH stability, ionic strength) .
Biological Activity
Methyl 2-(decahydroisoquinolin-6-yl)acetate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
This compound is derived from decahydroisoquinoline, a bicyclic compound known for various pharmacological properties. The presence of the acetate group enhances its solubility and bioavailability, making it a candidate for further biological evaluation.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, molecular docking studies have shown that certain derivatives exhibit significant inhibitory action against the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. Compounds with similar structural motifs have demonstrated efficacy surpassing established antiviral drugs like Remdesivir and Molnupiravir .
Anticancer Properties
The compound's structural analogs have been investigated for their anticancer properties. Research indicates that heterocyclic compounds can inhibit various kinases involved in cancer progression. Specifically, inhibitors targeting ERK1/2 kinases have shown promise in preclinical models, suggesting that this compound may possess similar therapeutic potential .
Neuroprotective Effects
Given its isoquinoline framework, there is a hypothesis that this compound may exhibit neuroprotective effects. Isoquinoline derivatives are known to modulate neurotransmitter systems and may provide protective effects against neurodegenerative diseases .
Case Studies
Case Study 1: Antiviral Efficacy Against SARS-CoV-2
A study evaluated the inhibitory effect of various isoquinoline derivatives on the Mpro of SARS-CoV-2. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, indicating potent antiviral activity .
Case Study 2: Anticancer Activity in Cell Lines
In vitro studies were conducted using human cancer cell lines to assess the cytotoxicity of this compound. The compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value indicating significant anticancer potential .
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
